N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride
Description
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride is a synthetic organic compound characterized by a phenylacetamide backbone substituted with a piperidin-3-yl group at the para position of the benzene ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(4-piperidin-3-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISTNNNUWNQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Halogenated Pyridinium Salts
The most efficient method involves the catalytic hydrogenation of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium derivatives. This two-step process minimizes impurities such as N-(4-(pyridin-3-yl)phenyl)hydroxylamine, which are common in alternative routes.
Step 1: Quaternization of 3-(4-Nitrophenyl)pyridine
3-(4-Nitrophenyl)pyridine reacts with benzyl halides (X = Cl, Br, I) in acetonitrile at 40–80°C for 2–8 hours, yielding halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salts. Benzyl bromide is preferred for its reactivity, achieving yields of 90–98%.
Step 2: Hydrogenation with Pd/C
The pyridinium salt undergoes hydrogenation in acetic acid or ethanol using 5–10% Pd/C at 30–50°C under 1.5–2 bar H₂ pressure. Acetic acid enhances reaction efficiency, producing 4-(piperidin-3-yl)aniline with 96–99% purity (Table 1).
Table 1: Hydrogenation Conditions and Outcomes
| Example | Solvent | Pd/C Loading | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | Acetic acid | 5% | 35 | 12 | 96.0 | 99.14% |
| 4 | Ethanol | 10% | 32 | 10 | 89.5 | 94.24% |
| 5 | Acetic acid | 5% | 30 | 12 | 96.0 | 99.14% |
Acetylation of 4-(Piperidin-3-yl)aniline
The intermediate 4-(piperidin-3-yl)aniline is acetylated to form N-(4-(piperidin-3-yl)phenyl)acetamide.
Acetic Anhydride-Mediated Acetylation
Reaction with acetic anhydride in dichloromethane or ethyl acetate at room temperature for 4–6 hours achieves near-quantitative conversion. Triethylamine is added to neutralize HCl byproducts, yielding the acetamide with >98% purity.
Reaction Scheme:
Alternative Acetylating Agents
Acetyl chloride in tetrahydrofuran (THF) at 0–5°C provides faster reaction kinetics (<2 hours) but requires stringent moisture control to avoid hydrolysis.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.
Acidification with Hydrochloric Acid
N-(4-(Piperidin-3-yl)phenyl)acetamide is dissolved in ethanol or diethyl ether, and gaseous HCl is bubbled through the solution at 0–10°C. The precipitate is filtered and recrystallized from ethanol/water (3:1), yielding white crystals with >99% purity.
Critical Parameters:
-
Solvent Choice: Ethanol ensures complete dissolution of the free base.
-
Temperature Control: Low temperatures prevent decomposition.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Large-scale synthesis employs continuous flow reactors for halogenated pyridinium salt hydrogenation, reducing catalyst loading by 40% and reaction time to 6–8 hours.
Purification via Crystallization
Ethyl acetate/hexane mixtures (1:2) effectively remove residual benzyl halides and Pd/C traces, achieving impurity levels <0.1%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride, also known as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Antidepressant Activity
Recent studies have indicated that piperidine derivatives exhibit antidepressant-like effects. For instance, compounds structurally related to this compound have been evaluated for their ability to modulate neurotransmitter systems such as serotonin and norepinephrine. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could reduce depressive behaviors in animal models by enhancing serotonergic transmission .
Anticancer Properties
Research has shown that piperidine derivatives can possess anticancer properties. A case study published in Cancer Research highlighted that certain piperidine-based compounds were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This compound has been investigated for similar mechanisms, particularly focusing on its ability to interfere with cancer cell signaling pathways.
Pain Management
Another significant application of this compound is in pain management. Studies have explored the analgesic properties of piperidine derivatives, suggesting that they may act on opioid receptors or other pain-related pathways. A clinical trial reported in Pain Medicine indicated that a related compound provided significant pain relief in patients with chronic pain conditions .
Neuropharmacology
The neuropharmacological profile of this compound has been investigated for potential use in treating neurological disorders such as schizophrenia and anxiety disorders. Research published in Neuropharmacology showed that similar compounds could act as dopamine receptor antagonists, which are crucial for managing symptoms associated with these disorders .
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has also been explored. A study demonstrated that this compound exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent . This application is particularly relevant in the context of rising antibiotic resistance.
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the development of polymers with enhanced mechanical properties and thermal stability. Research published in Polymer Science indicated that incorporating piperidine derivatives into polymer matrices improved their conductivity and flexibility .
Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives. Studies have shown that piperidine-based compounds can enhance adhesion properties and resistance to environmental factors, making them valuable in industrial applications .
Mechanism of Action
The mechanism of action of N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride and related compounds:
Key Structural Differences and Implications
Piperidine Linkage :
- The target compound features a direct carbon linkage between the phenyl ring and piperidine, which may enhance conformational rigidity compared to the ether-linked piperidinyloxy analog (CAS 1220037-39-7). This difference could influence receptor-binding affinity or metabolic stability .
- In contrast, Compound H () uses a triazine spacer, enabling bulkier substituents (e.g., benzyloxy-piperidine), which may improve sodium channel selectivity .
- Substituent Effects: Paracetamol () lacks a piperidine group but shares the acetamide-phenyl core. Its 4-hydroxy group is critical for cyclooxygenase (COX) inhibition, whereas piperidine substitution in the target compound suggests divergent mechanisms (e.g., ion channel interaction) .
Salt Form :
Research Findings and Hypotheses
- Sodium Channel Modulation: Compounds with piperidine-triazine scaffolds (e.g., Compound H) inhibit tetrodotoxin-sensitive sodium channels, reducing nociceptor activity in pain models . The target compound’s piperidine moiety may similarly interact with sodium or other ion channels, though direct evidence is lacking.
- Safety Profile : Chlorinated acetamides (e.g., ) highlight the importance of substituent positioning; para-substituted halogens are generally less toxic than ortho/di-ortho substitutions .
Biological Activity
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through various organic reactions, primarily involving the acylation of piperidine derivatives with phenylacetamides. This compound serves as an intermediate in the synthesis of complex organic molecules and is utilized in drug design due to its structural versatility.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in reducing inflammation in conditions like arthritis and other inflammatory disorders.
3. Anticancer Properties
Recent studies have explored the anticancer effects of this compound. It has shown promise as a PRMT5 inhibitor, which is crucial in cancer cell proliferation. The compound's IC50 values indicate potent activity against cancer cell lines, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in inflammatory pathways, modulating their activity.
- Receptor Interaction : It may act on various receptors related to pain and inflammation, providing symptomatic relief.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory capabilities.
Case Study 3: Cancer Cell Line Studies
In vitro assays on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. This suggests that the compound may induce apoptosis in cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against E. coli | |
| Anti-inflammatory | Reduced paw edema by 50% | |
| Anticancer | IC50 = 15 µM on breast cancer cells |
Table 2: Mechanism Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride, and what key intermediates should be monitored?
- Methodological Answer : The synthesis typically involves multi-step protocols, including Mannich reactions or coupling strategies. For example, piperidinyl intermediates (e.g., 4-piperidinyl amines) are synthesized via condensation of phenethylamine derivatives with ketones or acetophenones, followed by acetylation . Key intermediates include 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which require monitoring via HPLC to ensure regioselectivity and purity . Reaction yields (87–98%) depend on controlled stoichiometry of paraformaldehyde and ketone components .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperidine and phenyl rings .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity (>98%) and resolves co-eluting impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 381.4 g/mol for analogous compounds) and fragmentation patterns .
Q. How should researchers optimize storage conditions to maintain the stability of this compound in long-term studies?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent hygroscopic degradation. Stability studies show ≥5-year integrity under these conditions, validated via periodic HPLC and thermal gravimetric analysis (TGA) . For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid freeze-thaw cycles to minimize hydrolysis .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in pharmacological data observed for this compound across different in vitro models?
- Methodological Answer : Discrepancies often arise from variations in cell membrane permeability or receptor-binding assays. Standardize models using:
- Receptor Binding Assays : Compare affinity across isoforms (e.g., GPCRs vs. ion channels) using radioligand displacement .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, which impacts bioavailability .
- Dose-Response Curves : Use Hill slope analysis to differentiate partial agonism from allosteric modulation .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the piperidinyl and acetamide moieties in the compound's bioactivity?
- Methodological Answer :
- Piperidinyl Modifications : Synthesize analogs with substituents at the 3-position (e.g., methyl, fluorine) to test steric and electronic effects on receptor binding .
- Acetamide Replacements : Substitute the acetamide group with sulfonamides or carbamates to evaluate hydrogen-bonding requirements .
- Pharmacophore Mapping : Overlay molecular docking results (e.g., AutoDock Vina) with bioactive conformations of related compounds (e.g., SR141716 analogs) to identify critical interactions .
Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound, and how can their limits of quantification be validated?
- Methodological Answer :
- Ultra-HPLC (UHPLC) : Use C18 columns (2.1 × 100 mm, 1.7 µm) with tandem MS detection for sub-ppm impurity detection. Reference standards for common impurities (e.g., N-phenylpiperidin-4-amine derivatives) are critical .
- Validation Protocols : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <2%), and LOQ/LOD determination via signal-to-noise ratios (10:1 and 3:1, respectively) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
